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Compound of Interest

Compound Name: L-erythro-Chloramphenicol

Cat. No.: B001208

L-erythro-Chloramphenicol: A Comprehensive
Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties,
mechanism of action, and analytical methodologies for L-erythro-Chloramphenicol. It is
intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

L-erythro-Chloramphenicol is one of the four stereoisomers of Chloramphenicol. Chemically,
it is known as 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yllacetamide.[1]
The specific stereochemistry of the L-erythro isomer is crucial for its biological activity.

Table 1: Chemical Identification of L-erythro-Chloramphenicol
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Identifier Value
2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-
IUPAC Name
nitrophenyl)propan-2-yllacetamide[1]
CAS Number 7384-89-6[1][2][3]

Molecular Formula

C11H12CI2N205[1][2][3]

Molecular Weight 323.13 g/mol [1][2][3]
INChI=1S/C11H12CI2N205/c12-

inchi 10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-

n
6)15(19)20/h1-4,8-10,16-17H,5H2,
(H,14,18)/t8-,9+/m0/s1[1][2]

InChlKey WIZWVCIIKGZOK-DTWKUNHWSA-N[1]
C1=CC(=CC=C1--INVALID-LINK--

SMILES NC(=0)C(CI)CI">C@HO)--INVALID-LINK--[O-]

[2]

Physicochemical Properties

The physical and chemical properties of L-erythro-Chloramphenicol are summarized in the

table below. These properties are essential for its formulation, delivery, and interaction with

biological systems.

Table 2: Physicochemical Properties of L-erythro-Chloramphenicol
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Property Value

Melting Point 176 °C[4]

Boiling Point (Predicted) 644.9 + 55.0 °C[4]
Density (Predicted) 1.547 £ 0.06 glcm3[4]
pKa (Predicted) 11.03 + 0.46[4]

Slightly soluble in DMSO, Ethanol, and

Solubility
Methanol[4]

Topological Polar Surface Area 115 A2

Mechanism of Action

Chloramphenicol, including its L-erythro isomer, is a broad-spectrum bacteriostatic antibiotic. Its
primary mechanism of action involves the inhibition of protein synthesis in bacteria.[5][6] It
achieves this by binding to the 50S ribosomal subunit, specifically to the A2451 and A2452
residues of the 23S rRNA.[5] This binding obstructs the peptidyl transferase center, thereby
preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.

[7]
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Figure 1: Mechanism of action of Chloramphenicol.
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Chemical Synthesis

The chemical synthesis of chloramphenicol is a multi-step process. One common pathway
starts from 4-nitroacetophenone. The following diagram illustrates a generalized workflow for
the synthesis of the D,L-threo racemic mixture, which is then resolved to obtain the desired

stereoisomer.
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Figure 2: Generalized workflow for the chemical synthesis of Chloramphenicol.
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Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of L-erythro-
Chloramphenicol.

Table 3: Spectroscopic Data for Chloramphenicol

Spectroscopic Technique Characteristic Data

UV-Vis Spectroscopy Amax: ~272-274 nm[5]

3352-3246 (O-H and N-H stretching), 3081
(aromatic C-H stretching), 1681 (C=0
stretching), 1559 (C=C stretching), 1521 (NO2
stretching), 662 (C-Cl stretching)[5]

FT-IR Spectroscopy (cm™1)

Precursor ion (m/z) = 321, with main product
Mass Spectrometry ions at m/z = 257, 194, 176, and 152 in negative

ion mode.[8]

1H NMR and 13C NMR spectra have been
NMR Spectroscopy reported and are available in spectral

databases.[2]

Experimental Protocols: Analytical Methods

The determination of Chloramphenicol residues in various matrices is critical for food safety
and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry
(LC-MS/MS) is a widely used and highly sensitive method.

Sample Preparation and Extraction from Honey

This protocol is adapted for the analysis of Chloramphenicol in honey samples.[9]

o Sample Weighing and Dissolution: Weigh 2 g of a homogenized honey sample into a 50 mL
centrifuge tube. Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute to dissolve the
honey.
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 Liquid-Liquid Extraction: Add 10 mL of ethyl acetate to the tube and shake vigorously.
Centrifuge at 4500 rpm for 5 minutes. Repeat the extraction with another 10 mL of ethyl
acetate.

o Evaporation: Combine the ethyl acetate layers and evaporate to dryness at 40°C under a
gentle stream of nitrogen.

o Reconstitution and Cleanup: To the dried residue, add 1 mL of Milli-Q water and 1 mL of a
1:1 mixture of n-Hexane and Carbon Tetrachloride. Vortex and centrifuge.

o Final Preparation: Transfer the upper aqueous layer and filter it into a UPLC vial for analysis.

Sample Preparation and Extraction from Animal Tissues
(e.g., Shrimp)

This protocol is a general method for the extraction of Chloramphenicol from animal tissues.

» Homogenization and Extraction: Homogenize a 5 g sample with 5 mL of water. Add 10 mL of
an acetonitrile/ethyl acetate mixture, homogenize further, and then centrifuge.

e Solvent Evaporation and Re-dissolution: Transfer the organic layer to a new tube and
evaporate to dryness under a gentle stream of nitrogen at 45°C. Re-dissolve the residue in 6
mL of 4% NacCl.

+ Hexane Wash: Add 3 mL of hexane, shake gently, and discard the hexane layer. Repeat this
washing step.

¢ Solid-Phase Extraction (SPE) Cleanup:

o Condition an SPE octadecyl (C18) column with 3 mL of methanol followed by 3 mL of
water.

o Pass the sample solution through the conditioned SPE column.

o Elute the Chloramphenicol with 3 mL of methanol.
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e Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at
45°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS
analysis.

LC-MS/MS Analysis

The following is a general workflow for the instrumental analysis of Chloramphenicol.
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Figure 3: General workflow for LC-MS/MS analysis of Chloramphenicol.
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Disclaimer: The experimental protocols provided are for informational purposes only and
should be adapted and validated for specific laboratory conditions and matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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